molecular formula C13H17Cl2NO4 B14913909 Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride

Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride

Cat. No.: B14913909
M. Wt: 322.18 g/mol
InChI Key: XEZOQIIKRYUESX-UHFFFAOYSA-N
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Description

Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dioxolane ring and a chlorinated benzyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate, 2-amino-5-chlorobenzyl alcohol. This intermediate is then reacted with a dioxolane derivative under acidic conditions to form the dioxolane ring. The final step involves esterification with methyl acetate and subsequent conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorinated benzyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or alkyl halides.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the effects of chlorinated benzyl groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorinated benzyl group can interact with hydrophobic regions. These interactions can lead to changes in the structure and function of the target molecules, ultimately affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-chlorobenzoate: A simpler compound with similar functional groups but lacking the dioxolane ring.

    Methyl 5-chloroanthranilate: Another related compound with a chlorinated benzyl group.

    2-Amino-5-chlorobenzoic acid methyl ester: Similar structure but different functional groups.

Uniqueness

Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs.

Biological Activity

Methyl 2-(2-(2-amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetate hydrochloride, identified by its CAS number 2677030-79-2, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14ClNO4\text{C}_{12}\text{H}_{14}\text{ClN}O_4

This compound features a dioxolane ring, which is known for its stability and ability to participate in various chemical reactions.

Antitumor Activity

Recent studies have investigated the antitumor properties of compounds with similar structures. For instance, derivatives of dioxolane have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain dioxolane derivatives exhibited inhibitory effects comparable to established chemotherapeutics like cisplatin . Although specific data on this compound is limited, the structural similarity suggests potential antitumor activity.

Antimicrobial Properties

Compounds containing amino and halogen substituents have been reported to possess antimicrobial activities. The presence of a 5-chloro substituent in the benzyl moiety may enhance the compound's ability to inhibit bacterial growth. For example, related compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated various dioxolane derivatives for their cytotoxic effects on human cancer cell lines. Compounds structurally related to this compound exhibited notable tumor growth inhibition .
  • Antibacterial Activity :
    • In vitro studies have shown that similar compounds can exhibit minimum inhibitory concentrations (MICs) against common pathogens. For instance, derivatives were tested against Staphylococcus aureus with promising results .

Pharmacological Profiles

The pharmacological profiles of dioxolane derivatives indicate a range of biological activities. A summary table of relevant findings is presented below:

Compound Activity Target Reference
Dioxolane AAntitumorHuman cancer cell lines
Dioxolane BAntibacterialStaphylococcus aureus
Dioxolane CCytotoxicVarious cancer cell lines

Synthesis and Modification

The synthesis of this compound involves several steps that can include modifications to enhance biological activity. Research into the synthesis pathways indicates that variations in substituents can significantly affect the compound's efficacy and selectivity.

Properties

Molecular Formula

C13H17Cl2NO4

Molecular Weight

322.18 g/mol

IUPAC Name

methyl 2-[2-[(2-amino-5-chlorophenyl)methyl]-1,3-dioxolan-2-yl]acetate;hydrochloride

InChI

InChI=1S/C13H16ClNO4.ClH/c1-17-12(16)8-13(18-4-5-19-13)7-9-6-10(14)2-3-11(9)15;/h2-3,6H,4-5,7-8,15H2,1H3;1H

InChI Key

XEZOQIIKRYUESX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(OCCO1)CC2=C(C=CC(=C2)Cl)N.Cl

Origin of Product

United States

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